3-Ethyl-5-vinyloxazolidin-2-one

Description

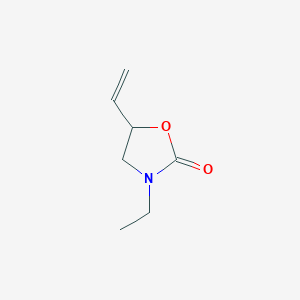

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-ethenyl-3-ethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c1-3-6-5-8(4-2)7(9)10-6/h3,6H,1,4-5H2,2H3 |

InChI Key |

XQAXLFWLNFXYOP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(OC1=O)C=C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 5 Vinyloxazolidin 2 One

Reactivity of the Oxazolidinone Ring

The oxazolidinone ring is a robust heterocycle, but it can undergo specific transformations under certain conditions, primarily involving ring-opening or functionalization at its carbon centers.

The oxazolidinone ring, while generally stable, is susceptible to cleavage under hydrolytic conditions. Acidic or basic hydrolysis can lead to the opening of the ring to afford the corresponding N-ethyl-substituted amino alcohol. For instance, analogous structures like N-acetylneuraminic 4,5-oxazoline undergo hydrolytic ring-opening where a water molecule attacks a carbonyl or iminium-like carbon. nih.gov In the case of 3-Ethyl-5-vinyloxazolidin-2-one, acidic hydrolysis would likely involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the C-2 carbonyl carbon, leading to the formation of an unstable carbamic acid intermediate that subsequently decarboxylates to yield 1-(ethylamino)but-3-ene-1,2-diol.

Rearrangement reactions involving the oxazolidinone skeleton itself are not common without activation. However, broader classes of rearrangements involving nitrogen-containing moieties, such as the Hofmann, Curtius, or Beckmann rearrangements, proceed through nitrene or isocyanate intermediates. youtube.comlibretexts.orgbyjus.commasterorganicchemistry.com While these specific named reactions apply to amides, acyl azides, and oximes respectively, it is mechanistically conceivable that under specific oxidative or thermal conditions, derivatives of the oxazolidinone could be coerced into analogous rearrangement pathways, though such transformations are not widely reported for this specific compound.

Table 1: Potential Ring Opening Pathways for this compound

| Reaction Type | Reagents/Conditions | Intermediate | Product |

| Acidic Hydrolysis | H₃O⁺, Heat | Protonated Carbonyl, Carbamic Acid | 1-(Ethylamino)but-3-ene-1,2-diol |

| Basic Hydrolysis | NaOH, H₂O, Heat | Carbamate (B1207046) Salt | 1-(Ethylamino)but-3-ene-1,2-diol |

Direct functionalization of the saturated C4 and C5 positions of the pre-formed this compound ring is challenging due to the presence of unactivated C-H bonds. Most synthetic strategies introduce functionality at these positions during the construction of the ring itself. For example, the synthesis of related 5-vinyloxazolidinones often starts from amino acids or their derivatives, where the C4 and C5 stereochemistry and substitution are established early on.

However, functionalization can be achieved through ring-opening followed by modification and re-cyclization. Research on analogous oxazoline (B21484) systems has shown that acidic hydrolysis can lead to a ring-opened amino ester, which creates an opportunity for direct functionalization at the C5 position by generating a free amino group that can be subsequently acylated or alkylated. nih.govresearchgate.net While not a direct functionalization of the intact ring, this strategy highlights a viable pathway to modify the core structure. The formation of complex structures where the oxazolidinone ring is linked to other moieties at the C4 and C5 positions has also been reported, indicating that under specific reaction conditions, bond formation at these sites is possible. nih.gov

Transformations Involving the C-5 Vinyl Substituent

The vinyl group at the C-5 position is the primary site for a diverse range of chemical transformations, particularly those involving carbon-carbon bond formation.

The electron-rich nature of the N-vinyl moiety, which can be considered a type of enamide, makes it susceptible to radical additions. Research on enamides has demonstrated that carbon-carbon bonds can be constructed via the radical addition of α-haloesters or iodoacetonitrile. researchgate.net In such a process, a radical initiator would generate a radical species that adds to the β-carbon of the vinyl group of this compound. The resulting radical at the α-position is stabilized by the adjacent nitrogen atom and can then be trapped or propagate a chain reaction. This method allows for the introduction of various alkyl and functionalized chains at the vinyl position.

While specific studies on the carbooxygenation of this compound are scarce, this class of reactions typically involves the addition of a carbon-centered radical and an oxygen source across a double bond. Given the susceptibility of the vinyl group to radical attack, it is plausible that under appropriate conditions (e.g., using a radical initiator, a carbon monoxide source, and an oxygen trap), carbooxygenation could be achieved.

Table 2: Representative Radical Addition to the Vinyl Group

| Radical Source | Reagent Example | Initiator | Product Type |

| Alkyl Halide | Iodoacetonitrile | AIBN, Bu₃SnH | Functionalized alkyl chain at C5 |

| Ester Radical | Ethyl bromoacetate | Et₃B, O₂ | Ester-containing side chain at C5 |

The vinyl group serves as an excellent 2π component (a dipolarophile) in cycloaddition reactions. wikipedia.orgnumberanalytics.com One of the most significant of these is the 1,3-dipolar cycloaddition, which provides a powerful method for constructing five-membered heterocyclic rings. berhamporegirlscollege.ac.inslideshare.net In this reaction, a 1,3-dipole (such as a nitrile oxide, azide (B81097), or nitrone) reacts with the vinyl group of this compound in a concerted [3+2] cycloaddition mechanism. youtube.comnih.gov This approach allows for the synthesis of complex bicyclic or spirocyclic systems containing the oxazolidinone core, with high regio- and stereoselectivity often being achievable.

For example, reaction with a nitrile oxide would yield an isoxazoline-fused or -linked oxazolidinone, while reaction with an azide would produce a triazoline, which could subsequently be converted to other functional groups. The electronic nature of the N-vinyl system influences the regioselectivity of the cycloaddition.

Furthermore, N-vinyl-2-oxazolidinones can also participate as dienophiles in [4+2] Diels-Alder reactions. masterorganicchemistry.com Particularly in inverse-electron-demand Diels-Alder reactions, the electron-rich vinyl group reacts readily with electron-poor dienes. researchgate.net There is also precedent for closely related 5-vinyldihydropyridones acting as the diene component in Diels-Alder reactions, suggesting that under certain conditions, the vinyl oxazolidinone could potentially react as a diene with highly reactive dienophiles. nih.gov

Table 3: Potential Cycloaddition Reactions of the Vinyl Group

| Cycloaddition Type | Reactant Partner (Example) | Resulting Heterocycle |

| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide | Phenyl-isoxazoline |

| 1,3-Dipolar Cycloaddition | Phenyl Azide | Phenyl-triazoline |

| 1,3-Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | N-Methyl-isoxazolidine |

| [4+2] Diels-Alder (as dienophile) | Electron-deficient diene | Substituted Cyclohexene |

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions

The vinyl group of 5-vinyloxazolidinone derivatives serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Detailed research has explored the use of vinyloxazolidinones in stereoselective cross-coupling reactions. For instance, iron-catalyzed dicarbofunctionalization of chiral vinyl oxazolidinones with fluoroalkyl halides and hetero(aryl) Grignard reagents has been reported to proceed with high diastereoselectivity (up to 1:78 dr). acs.org This method highlights the utility of the vinyloxazolidinone scaffold as a chiral lynchpin in practical and stereoselective C(sp²)–C(sp³) bond formations. acs.org The reaction showcases iron's potential as a less expensive, more abundant, and less toxic catalyst compared to other transition metals. acs.org

Palladium catalysis is also prominent in the functionalization of such vinyl groups. The Trost–Tsuji π-allylic alkylation, a palladium-catalyzed reaction, has been identified as a potential pathway for elaborating the vinyl group of β-vinylserine (β-VSer) synthetic equivalents, which share the vinyloxazolidinone core. nih.gov This suggests that the vinyl group of this compound can be activated by a palladium(0) catalyst to form a π-allyl palladium intermediate, which can then be attacked by a variety of nucleophiles.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. acs.orgpressbooks.puborganic-chemistry.org For this compound, a Heck-type reaction with an aryl halide would involve the oxidative addition of the halide to a Pd(0) species, followed by insertion of the vinyl group and subsequent β-hydride elimination to yield a substituted alkene.

Table 1: Examples of Cross-Coupling Reactions with Vinyloxazolidinone Scaffolds

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

| Iron-based | Vinyloxazolidinone, Fluoroalkyl Halide, Grignard Reagent | Dicarbofunctionalized Oxazolidinone | High Diastereoselectivity | acs.org |

| Palladium-based | Vinyloxazolidinone derivative, Nucleophile | Allylic Alkylated Product | π-Allyl Intermediate | nih.gov |

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). acs.orgyoutube.com The vinyl group of this compound is an excellent substrate for such transformations, particularly cross-metathesis (CM).

In the context of related structures, alkenyl amino acids incorporated into peptides have been used for peptide stapling via cross-metathesis to create conformationally restricted peptidomimetics. nih.govmsu.edu This highlights the utility of the vinyl group in forming new carbon-carbon double bonds. For this compound, a cross-metathesis reaction with another olefin would lead to a new, substituted alkene at the C-5 position, with the concurrent release of ethylene (B1197577) gas, which entropically drives the reaction forward. acs.org

The choice of catalyst is crucial and can influence the stereochemical outcome (E/Z selectivity) of the resulting double bond. youtube.comlibretexts.org While a wide range of functional groups are tolerated by modern metathesis catalysts, the presence of nitrogen atoms, as in the oxazolidinone ring, can sometimes lead to catalyst deactivation, particularly with N-heteroaromatics. youtube.comwikipedia.org However, the nitrogen in an oxazolidinone is part of an amide-like system, which generally shows good compatibility with common ruthenium catalysts like the Grubbs second-generation catalyst. wikipedia.org

Table 2: Olefin Metathesis with Vinyloxazolidinone-type Structures

| Metathesis Type | Substrate | Catalyst Type | Application | Reference |

| Cross-Metathesis | Alkenyl amino acid in peptide | Ruthenium-based (e.g., Grubbs) | Peptide Stapling | nih.govmsu.edu |

| Cross-Metathesis | This compound | Ruthenium or Molybdenum-based | Synthesis of C-5 substituted analogs | acs.orgyoutube.com |

Thiol-Ene Click Reactions

The thiol-ene reaction is a robust and efficient method for carbon-sulfur bond formation, recognized as a "click" reaction due to its high yields, stereoselectivity, and tolerance of various functional groups. ebi.ac.uk This reaction proceeds between a thiol (R-SH) and an alkene, such as the vinyl group of this compound, to form a thioether.

The reaction can be initiated through two primary mechanisms: radical addition or Michael addition. ebi.ac.uk

Radical Addition: This is the most common pathway, typically initiated by light (photoinitiation) or a radical initiator. A thiyl radical (RS•) is generated and adds to the vinyl group in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. ebi.ac.uk

Michael Addition: This pathway is catalyzed by a base or a nucleophile. The base deprotonates the thiol to form a thiolate anion (RS⁻), which then acts as a nucleophile in a conjugate addition to the vinyl group. This mechanism is more common when the alkene is electron-deficient.

Given the electronic nature of the vinyl group in this compound, the radical-mediated pathway is the more probable route for a thiol-ene click reaction. This would result in the anti-Markovnikov addition of the thiol across the double bond, linking the sulfur atom to the terminal carbon of the original vinyl group. Such reactions are valuable for surface functionalization and bioconjugation. ebi.ac.ukresearchgate.net For example, thiol-ene chemistry has been successfully employed to create poly(2-oxazoline)-graft-poly(vinyl pyrrolidone) copolymers, demonstrating the compatibility of the oxazoline scaffold (related to oxazolidinone) with this reaction type. wizeprep.com

Reactivity at the N-3 Ethyl Substituent

The ethyl group at the N-3 position of the oxazolidinone ring is generally considered to be synthetically robust. The nitrogen atom is part of a carbamate functionality, which significantly influences its reactivity.

Functional Group Modifications on the Alkyl Chain

Direct synthetic modification of the N-3 ethyl group of this compound is not widely reported in the chemical literature. The primary focus of synthetic efforts on oxazolidinone scaffolds tends to be on the C-5 substituent, as this position is critical for the biological activity of many oxazolidinone-based drugs like linezolid. nih.gov

However, based on general principles of organic chemistry, some potential reactivity can be considered. The methylene (B1212753) protons (–CH₂–) of the ethyl group are alpha to the carbamate carbonyl. While significantly less acidic than protons alpha to a ketone or aldehyde, they could potentially be deprotonated by a very strong base. wikipedia.org If an enolate-like species were formed, it could theoretically react with electrophiles. Nevertheless, the pKa of such protons is high, and reactions of this type are not a common strategy for functionalizing N-alkyl oxazolidinones.

More common are reactions involving the complete removal of the N-alkyl group (N-dealkylation), though this is often observed in metabolic studies or under specific, sometimes harsh, synthetic conditions rather than as a means for functional group modification. acs.org The synthesis of oxazolidinones often involves building the ring with the desired N-substituent already in place, rather than modifying it post-synthesis. nih.gov

Catalytic Activation and Reaction Pathways

Transition metal catalysis is a cornerstone for activating and functionalizing this compound, primarily at its vinyl substituent. Catalysts based on palladium, iron, and ruthenium open up diverse reaction pathways for creating new chemical bonds and molecular complexity.

Transition Metal Catalysis (e.g., Iron, Palladium)

Palladium Catalysis: Palladium complexes are exceptionally versatile for activating the vinyl group. As discussed in section 3.2.1.3, palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Trost-Tsuji reactions are key methods for functionalization. nih.govacs.org For example, in a Heck reaction, a Pd(0) catalyst would activate an aryl halide, which then coordinates with the vinyl group of the oxazolidinone. This is followed by migratory insertion and β-hydride elimination to forge a new C-C bond, extending the conjugation of the vinyl system. acs.org The efficiency and outcome of these reactions are highly dependent on the choice of ligands, base, and solvent.

Iron Catalysis: Iron has emerged as an attractive catalyst due to its low cost and low toxicity. Recent research has demonstrated the power of iron catalysis in the diastereoselective dicarbofunctionalization of chiral vinyl oxazolidinones. acs.org In these reactions, an iron catalyst facilitates the coupling of the vinyl group with both an alkyl radical (generated from a halide) and a Grignard reagent. acs.org This showcases a powerful multicomponent coupling strategy. Other iron-catalyzed transformations, such as the oxyamination of olefins to form oxazolidine (B1195125) rings, further underscore the utility of iron in synthesizing and functionalizing related heterocyclic systems. nih.gov

Organocatalysis and Brønsted/Lewis Acid Catalysis of this compound

While specific studies focusing exclusively on the catalytic reactivity of this compound are not extensively detailed in the surveyed scientific literature, the reactivity of the broader class of N-vinyl oxazolidinones has been explored under various catalytic conditions. This section will discuss the known chemical reactivity and mechanistic investigations pertinent to the N-vinyl oxazolidinone scaffold, which can be considered analogous to the titular compound. The primary modes of activation for these substrates involve the vinyl group, which can act as a dienophile or a Michael acceptor, and the oxazolidinone ring itself, particularly the carbonyl group, which can be activated by Lewis acids.

Lewis Acid Catalysis

Lewis acids are frequently employed to activate N-acyl and N-vinyl oxazolidinones, enhancing their electrophilicity and promoting a variety of chemical transformations. The coordination of a Lewis acid to the carbonyl oxygen of the oxazolidinone ring is a common strategy to influence the reactivity of appended functional groups.

One of the most well-documented applications of Lewis acid catalysis on this class of compounds is in [4+2] cycloaddition reactions, specifically the hetero-Diels-Alder reaction. In these reactions, N-vinyl-2-oxazolidinones serve as chiral dienophiles. The Lewis acid, by coordinating to the carbonyl oxygen, lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with a diene. Furthermore, the chiral environment provided by the oxazolidinone, which is often derived from a chiral amino alcohol, in conjunction with the Lewis acid, can induce high levels of facial diastereoselectivity.

A study on the inverse-electron demand hetero-Diels-Alder reactions between enantiopure N-vinyl-2-oxazolidinones and β,γ-unsaturated α-ketoesters highlights the efficacy of this approach. acs.org The use of the Lewis acid catalyst Eu(fod)₃ under smooth conditions resulted in a high degree of endo and facial diastereoselectivity. acs.org The stereochemical outcome of these cycloadditions is typically controlled, leading to the formation of specific diastereomers of the resulting N-2-deoxyglycosides. acs.org

Table 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reactions of N-Vinyl-2-oxazolidinones

| Dienophile (N-Vinyl Oxazolidinone) | Diene | Lewis Acid Catalyst | Diastereoselectivity (endo) | Facial Selectivity | Reference |

|---|---|---|---|---|---|

| (4S)-4-Phenyl-3-vinyl-oxazolidin-2-one | (E)-4-tert-Butoxymethylene pyruvic acid methyl ester | Eu(fod)₃ | High | (2S,4S)-adduct favored | acs.org |

| (4R)-4-Phenyl-3-vinyl-oxazolidin-2-one | (E)-4-tert-Butoxymethylene pyruvic acid methyl ester | Eu(fod)₃ | High | (2R,4R)-adduct favored | acs.org |

The synthetic utility of such reactions is demonstrated by the stereoselective transformation of the cycloadducts into valuable N-2-deoxyglycosyl-oxazolidinones. acs.org

Brønsted Acid Catalysis

The investigation of Brønsted acid catalysis on N-vinyl-2-oxazolidinones is less common. One of the primary concerns with strong acidic conditions is the potential for decomposition of the N-vinyl group. Patent literature suggests that under acidic conditions, N-vinyl-2-oxazolidinone can undergo decomposition back to the parent 2-oxazolidinone (B127357). This instability may limit the application of strong Brønsted acids in promoting reactions involving this scaffold.

However, weaker Brønsted acids or reactions that proceed through protonation-initiated pathways have been reported for related vinyl-containing nitrogen heterocycles. For instance, Brønsted acid-catalyzed intramolecular C-N bond formation of o-vinylanilines has been developed to synthesize N-arylindoles. nih.gov While not directly involving an oxazolidinone, this demonstrates the principle of activating a vinyl group with a Brønsted acid to facilitate cyclization. For N-vinyl oxazolidinones, carefully controlled conditions with mild Brønsted acids could potentially enable reactions such as hydration or addition of other nucleophiles to the vinyl group, though specific examples are scarce in the literature.

Organocatalysis

The application of organocatalysis to N-vinyl oxazolidinones is an emerging area. While many organocatalytic methods focus on the N-acylation of the oxazolidinone ring, reactions involving the vinyl group are also of interest. For example, the vinyl group can be considered a potential Michael acceptor. Organocatalytic conjugate addition of nucleophiles to the vinyl group would provide a powerful method for the asymmetric synthesis of β-substituted oxazolidinone derivatives.

Applications in Advanced Organic Synthesis and Methodology Development

3-Ethyl-5-vinyloxazolidin-2-one as a Versatile Synthetic Intermediate

The inherent reactivity and stereochemical information encoded within vinyl oxazolidinones make them highly valuable starting materials. The ethyl group at the N-3 position modulates solubility and steric properties, while the C-5 vinyl group is primed for a wide array of chemical transformations.

While direct examples involving this compound are specific to proprietary research, the utility of related structures in building complex ring systems is well-documented. Methodologies have been developed that enable the rapid generation of molecular complexity from simple building blocks through cascade reactions. nih.gov For instance, base-mediated cascade reactions between malonate esters and α,β-unsaturated aldehydes like acrolein can lead to intricate polycyclic systems. nih.gov These reactions can form multiple new bonds and stereocenters in a single operation, proceeding through a series of Michael additions and aldol (B89426) condensations. nih.gov The principles of these transformations, which rely on the controlled reactivity of conjugated systems, are applicable to the vinyl group of oxazolidinones, suggesting their potential as key components in tandem reactions to access novel polycyclic scaffolds. nih.gov

Vinyl oxazolidinones are highly effective synthetic equivalents for non-canonical amino acids like β-vinylserine (β-VSer). nih.govthieme-connect.com These building blocks are crucial for synthesizing peptide mimetics, enzyme inhibitors, and receptor antagonists. thieme-connect.comresearchgate.net A particularly efficient route involves the diastereoselective addition of a vinyl nucleophile, such as vinylmagnesium bromide, to an N-protected α-amino aldehyde, like a derivative of Garner's aldehyde. nih.govnih.gov

The stereochemical outcome of this addition is highly dependent on the nitrogen protecting group. Research has shown that using an N-toluenesulfonamide (Ts) protecting group leads to a strong preference for the anti-diol product, which can then be cyclized to the desired (4S,5S)-vinyloxazolidinone. nih.govthieme-connect.com This method provides a significant improvement over additions to the more common N-Boc Garner's aldehyde, which typically yield lower selectivity. nih.govresearchgate.net The high diastereoselectivity is attributed to the stereodirecting effect of the N-toluenesulfonamide group. thieme-connect.comnih.gov

| N-Protecting Group | Aldehyde Substrate | Diastereomeric Ratio (anti:syn) | Key Finding |

|---|---|---|---|

| N-Boc | N-Boc Garner's Aldehyde | 3:1 to 6:1 | Moderate anti-selectivity, often requires extensive purification. nih.gov |

| N-Ts | N-Tosyl Analogue of Garner's Aldehyde | 8.5:1 | High anti-selectivity, yielding the precursor for (4S,5S)-vinyloxazolidinone. nih.govnih.gov |

| N-Ts | N-Tosyl Analogue of Garner's Aldehyde | >10:1 | Vinylmagnesium chloride can further improve selectivity, though results may vary. thieme-connect.com |

Development of Novel Reaction Methodologies Involving Vinyl Oxazolidinones

The vinyl group attached to the oxazolidinone core is a versatile handle for developing new chemical reactions. Its electronic properties and proximity to the chiral center allow for novel applications in asymmetric synthesis. For example, the alkene of β-vinylserine equivalents, derived from vinyl oxazolidinones, is a substrate for further elaboration through powerful C-C bond-forming reactions like cross-metathesis and Trost–Tsuji π-allylic alkylations. nih.gov

Furthermore, methodologies analogous to the Horner-Wadsworth-Emmons reaction have been developed to synthesize related vinyl sulfonamides, which act as bioisosteres for carbonyl groups. organic-chemistry.org These methods involve the reaction of aldehydes with phosphoryl sulfonamides to consistently produce the trans-isomer. organic-chemistry.org This highlights the ongoing development of synthetic tools centered around the creation and functionalization of vinyl groups attached to pharmacologically relevant scaffolds.

Utility in the Synthesis of Chiral Compounds and Natural Product Building Blocks

Chiral oxazolidinones are renowned as powerful chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org The this compound framework is an integral building block for a variety of chiral compounds and complex natural products.

The synthetic utility of this scaffold has been demonstrated in the preparation of numerous medicinal and biological targets. nih.gov These include:

Antitumor agents like 2-epi-pachastrissamine. nih.gov

Glycosidase inhibitors , such as deoxynojirimycins. nih.gov

Sphingomyelin analogues . nih.gov

Building blocks for glycopeptide and β-lactam antibiotics . nih.gov

The oxazolidinone ring itself is a core feature of a class of synthetic antibiotics, including Linezolid, which function by inhibiting bacterial protein synthesis. nih.govscirp.org The ability to synthesize substituted oxazolidinones like the 5-vinyl variant in an enantiomerically pure form is therefore of significant interest for the development of new therapeutic agents. researchgate.netnih.gov

Polymer Chemistry and Materials Science Applications of Vinyl Oxazolidinones

Monomer Design and Polymerization Strategies

The design of vinyl oxazolidinone monomers, including 3-Ethyl-5-vinyloxazolidin-2-one, offers a unique combination of a polymerizable vinyl group and a polar, heterocyclic oxazolidinone ring. This structure allows for various polymerization strategies to be employed, leading to polymers with tailored properties.

Radical Homo- and Copolymerization of Vinyl Oxazolidinones

Vinyl oxazolidinones readily undergo radical polymerization. Research on 5-methyl-3-vinyl-2-oxazolidinone (VMOX), an analogue of this compound, demonstrates that homopolymers can be produced in quantitative yields using radical initiators like azobisisobutyronitrile (AIBN). acs.org The molecular weight of the resulting poly(vinyl oxazolidinone) can be controlled through the use of chain transfer agents (CTAs), such as 3-mercaptopropionic acid. acs.org For instance, the polymerization of VMOX with AIBN and a CTA in 2-propanol at 80°C for 5 hours yields low molecular weight polymers. acs.org

These monomers also participate in radical copolymerization. A 1:1 copolymer of VMOX with N-vinylcaprolactam has been synthesized, showing that vinyl oxazolidinones can be incorporated with other vinyl monomers to create materials with combined or enhanced properties. acs.org Similarly, studies on 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx), another related monomer, have explored its conventional radical copolymerization. rsc.org

Table 1: Radical Polymerization of 5-methyl-3-vinyl-2-oxazolidinone (PVMOX) Homopolymer

| Polymer ID | Monomer | Initiator (wt%) | Chain Transfer Agent | Solvent | Mn ( g/mol ) | Cloud Point (2500 ppm in H₂O) |

|---|---|---|---|---|---|---|

| PVMOX-2.4k | VMOX | AIBN (1%) | 3-mercaptopropionic acid | 2-propanol | 2400 | 73 °C |

Data sourced from reference acs.org.

Controlled/Living Radical Polymerization (e.g., Reversible Deactivation Radical Polymerization)

To achieve greater control over polymer architecture, molecular weight distribution, and functionality, controlled/living radical polymerization techniques are employed. Reversible Deactivation Radical Polymerization (RDRP) methods are particularly suitable for vinyl monomers. nih.gov These techniques maintain a low concentration of active propagating radicals by establishing a dynamic equilibrium between active and dormant species. nih.gov

Key RDRP methods applicable to vinyl oxazolidinones include:

Nitroxide-Mediated Polymerization (NMP): Utilizes a dissociation-combination mechanism with alkoxyamine bonds. nih.gov

Atom Transfer Radical Polymerization (ATRP): Based on an atom transfer mechanism involving an alkyl-halogen bond. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Employs degenerative chain transfer with agents like dithioesters or trithiocarbonates. nih.gov

Research on the related monomer 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx) has specifically demonstrated its copolymerization via reversible deactivation radical polymerization with vinyl acetate (B1210297), utilizing both organometallic-mediated radical polymerization (OMRP) and RAFT. rsc.org This success indicates that monomers like this compound are also strong candidates for these controlled polymerization methods, allowing for the synthesis of well-defined polymers and advanced architectures. rsc.orgnih.gov

Ring-Opening Polymerization Approaches for Oxazolidinone-Containing Structures

While vinyl oxazolidinones polymerize through their vinyl group, the oxazolidinone ring itself is a key structural feature. Alternative polymerization strategies can create polymers containing this moiety in the polymer backbone. Cationic Ring-Opening Polymerization (CROP) is a prominent method for synthesizing polymers from five-membered heterocyclic monomers like 2-oxazolines. rsc.orgresearchgate.netnih.gov This living polymerization technique allows for excellent control over the degree of polymerization and results in polymers with low dispersity, which is crucial for applications in fields like biomedicine. rsc.orgresearchgate.net

Recent advancements include Frontal Ring-Opening Metathesis Polymerization (FROMP), a rapid and energy-efficient method. chemrxiv.org In one study, an oxazolidinone-fused cyclooctene (B146475) was copolymerized with cyclooctadiene via FROMP. chemrxiv.org The incorporation of the polar oxazolidinone units significantly influenced the material's properties, dramatically increasing ductility. chemrxiv.org These ring-opening strategies provide an alternative pathway to incorporate the oxazolidinone structure into polymers, yielding materials with different properties and architectures compared to those from vinyl polymerization. rsc.orgchemrxiv.org

Synthesis of Functional Copolymers with Controlled Architectures

The ability to copolymerize vinyl oxazolidinones with other monomers opens pathways to a vast range of functional copolymers with controlled architectures. Using RDRP techniques, block copolymers, gradient copolymers, and other complex structures can be synthesized. rsc.org For example, the copolymerization of a methylene (B1212753) oxazolidinone with vinyl acetate via RAFT allows for the creation of copolymers where the oxazolidinone pendant groups can be chemically transformed into vicinal amino-alcohol functions after polymerization. rsc.org

The synthesis of diblock copolymers consisting of a nonionic block and an anionic block has been demonstrated, showcasing the creation of amphiphilic structures. researchgate.net These controlled architectures can self-assemble in solution, forming micelles or other nanoparticles, which is of interest for various applications. mdpi.com The synthesis of functional copolymers often involves preparing a macroinitiator from one monomer, which then initiates the polymerization of a second monomer, leading to well-defined block structures. mdpi.com

Exploration as Reactive Diluent Monomers and Styrene (B11656) Substitutes in Resin Formulations

A significant application for vinyl oxazolidinones is their use as reactive diluents in resin formulations, particularly as a substitute for styrene. researchgate.net Styrene is a common reactive diluent in unsaturated polyester (B1180765) resins (UPRs), but its volatility and health concerns have driven the search for alternatives. researchgate.net

Vinyl methyl oxazolidinone (VMOX) has been identified as an excellent candidate for the direct substitution of styrene in industrial high-temperature UPRs. researchgate.net Studies comparing VMOX with styrene and other reactive diluents found that VMOX-based thermosets exhibited comparable glass transition temperatures and crosslink densities to their styrene-based counterparts. researchgate.net This suggests that the oxazolidinone monomer can effectively copolymerize with the unsaturated polyester chains, maintaining the thermomechanical properties of the final cured material. researchgate.net Furthermore, N-vinyl-2-oxazolidinones have been used as reactive diluents in actinic radiation (UV/EB) curable coatings, where they are mixed with an oligomer and then polymerized to form a solid coating. google.com

Table 2: Comparison of VMOX and Styrene as Reactive Diluents in High-Temperature UPRs

| Property | Styrene-Based Thermoset | VMOX-Based Thermoset |

|---|---|---|

| Glass Transition Temperature (Tg) | Comparable | Comparable |

| Crosslink Density | Comparable | Comparable |

| Residual Monomer Content | Comparable | Comparable |

Data sourced from reference researchgate.net.

Incorporation into High Performance Polymer Systems

The unique properties of the oxazolidinone moiety—polarity, hydrogen bonding capability, and thermal stability—make vinyl oxazolidinones attractive for incorporation into high-performance polymer systems. As demonstrated in their use with high-temperature UPRs, these monomers can maintain or even enhance the performance of the resulting thermoset. researchgate.net

The concept of blending functional polymers to create high-performance materials is well-established. For example, poly(ionic liquid)s have been blended with robust polymers like Pebax®, a polyether-block-amide copolymer, to create composite membranes with enhanced gas separation properties. mdpi.com Similarly, incorporating a monomer like this compound into polymer systems can impart specific functionalities. The polar nature of the oxazolidinone ring can improve adhesion, modify surface properties, or enhance compatibility with other polar components in a blend or composite material. chemrxiv.org

Computational and Theoretical Studies on 3 Ethyl 5 Vinyloxazolidin 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Ethyl-5-vinyloxazolidin-2-one. While specific studies on this exact molecule are not abundant in the public domain, research on closely related structures, such as N-tosyl-5-vinyloxazolidin-2-one derivatives, offers valuable transferable insights.

DFT calculations on analogous structures have been used to determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For instance, in a related N-tosyl analog, the LUMO energy was found to be a key predictor of reactivity, with lower LUMO energies indicating a higher susceptibility to nucleophilic attack. nih.gov The distribution of electron density and the molecular electrostatic potential map can also be calculated, highlighting the electron-rich and electron-poor regions of the this compound molecule. These calculations would typically reveal the carbonyl oxygen as a site of high electron density, while the carbonyl carbon and the vinyl group carbons are more electrophilic in nature.

Table 1: Calculated Orbital Energies for a Related N-Tosyl-5-vinyloxazolidinone Aldehyde

| Conformation | LUMO Energy (kcal/mol) |

| Felkin-Anh Conformer A | 3.46 higher than B |

| Felkin-Anh Conformer B | Lower energy |

Data derived from ground-state gas-phase DFT calculations on a related N-tosyl derivative, indicating that nucleophilic attack preferentially occurs on the conformer with the lower LUMO energy. nih.gov

Mechanistic Elucidation of Reactivity Pathways

Computational studies are pivotal in mapping out the potential reaction mechanisms involving this compound, particularly in the context of its use as a chiral auxiliary or a synthetic intermediate.

Transition State Analysis for Oxazolidinone-Mediated Reactions

Transition state theory, combined with computational modeling, allows for the investigation of the energy barriers associated with different reaction pathways. For reactions where this compound acts as a chiral auxiliary, chemists can model the transition states of, for example, alkylation or acylation reactions. By calculating the energies of these transition states, researchers can predict which diastereomeric product will be favored, providing a theoretical basis for the experimentally observed stereoselectivity.

Origin of Stereoselectivity in Asymmetric Transformations

The stereodirecting influence of the substituents on the oxazolidinone ring is a key area of investigation. Computational models, such as the Felkin-Anh model, can be applied and validated through calculations. For a related N-tosyl-5-vinyloxazolidinone, DFT calculations showed that the energy difference between the LUMOs of the two competing Felkin-Anh conformations was a significant factor in determining the stereochemical outcome of a Grignard addition. nih.gov The conformer leading to the anti-product was predicted to be more reactive due to its lower LUMO energy. nih.gov A similar approach for this compound would involve analyzing the steric and electronic effects of the ethyl group on the nitrogen and the vinyl group at the 5-position to predict the facial selectivity of incoming reagents. Studies on similar systems have shown that the N-substituent can influence the chelation of reagents, thereby directing the stereochemical course of the reaction. nih.gov

Conformational Analysis and Stereochemical Impact of Substituents

The three-dimensional arrangement of the atoms in this compound, and how this conformation is influenced by its substituents, is critical to its reactivity and stereodirecting ability. Computational methods can be used to identify the most stable conformations of the molecule and the energy barriers between them.

In related oxazolidinone systems, the substituent on the nitrogen atom has been shown to have a profound effect on the stereochemical outcome of reactions. For example, in the addition of Grignard reagents to an N-Boc protected Garner's aldehyde, a syn-preference is often observed, which is suggested to arise from chelation involving the Boc carbonyl oxygen. nih.gov Conversely, the use of a less chelating N-tosyl group in a similar system led to a reversal of selectivity, favoring the anti-product. nih.gov This highlights the importance of the N-substituent, in this case, the ethyl group, in dictating the conformational preferences of the oxazolidinone ring and its side chains, which in turn governs the stereoselectivity of its reactions.

Quantitative Structure-Activity Relationship (QSAR) for Related Oxazolidinone Scaffolds and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for correlating the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not detailed in available literature, extensive QSAR studies have been performed on the broader class of oxazolidinone compounds, many of which are known for their antibacterial properties. nih.govresearchgate.netuum.edu.my

These studies typically involve generating a dataset of oxazolidinone derivatives with known biological activities and then using computational methods to calculate a variety of molecular descriptors (e.g., steric, electronic, hydrophobic). nih.gov Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Artificial Neural Networks (ANN), are then employed to build a mathematical model that relates these descriptors to the observed activity. nih.govresearchgate.net

For example, 3D-QSAR studies on oxazolidinone antibacterial agents have demonstrated a strong correlation between their in vitro activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and their steric, electrostatic, and lipophilic properties. nih.gov Such models can be used to predict the biological activity of novel oxazolidinone derivatives, including those structurally related to this compound, and to guide the design of new compounds with enhanced potency. mdpi.comnih.gov

Table 2: Key Parameters in QSAR Models for Oxazolidinone Derivatives

| QSAR Method | Key Findings | Reference |

| CoMFA | Strong correlation of antibacterial activity with steric, electrostatic, and lipophilic factors. | nih.gov |

| ANN | Successful in modeling nonlinear structure-activity relationships for antibacterial oxazolidinones. | researchgate.net |

| 3D-QSAR | High predictive potential for antibacterial activity based on molecular field analysis. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-5-vinyloxazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of oxazolidinone derivatives typically involves nucleophilic substitution or cyclization reactions. For example, fluorous oxazolidinone chiral auxiliaries (e.g., 4-benzyl-5-tridecafluorooctyl-oxazolidinone) are synthesized via alkylation of oxazolidinone precursors under anhydrous conditions, using bases like LDA (Lithium Diisopropylamide) to deprotonate the nitrogen . Optimization includes monitoring reaction kinetics via HPLC (High-Performance Liquid Chromatography) to assess purity and yield, as demonstrated in pharmaceutical intermediate synthesis . Key parameters to adjust are temperature (−78°C to room temperature), solvent polarity, and stoichiometry of vinyl/ethyl substituents.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile or neoprene gloves (tested per EN 374 standards) and chemical-resistant lab coats. Eye protection (goggles) and face shields are mandatory to prevent splashes .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Waste Management : Avoid drainage contamination; use sealed containers for disposal. Pre-treatment of reactive residues (e.g., neutralization) is recommended .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles using single-crystal diffraction (e.g., XCL Code: MAN0301 for analogous oxazolidinones) .

- Spectroscopy : Combine -NMR (for vinyl proton signals at δ 5.5–6.5 ppm) and -NMR (carbonyl carbons at ~170 ppm) with IR spectroscopy (C=O stretch ~1750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO for this compound) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral auxiliaries (e.g., Evans auxiliaries) can induce asymmetry. For example, (5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone derivatives are used to control stereochemistry via chelation-controlled alkylation . Advanced techniques include asymmetric catalysis with chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution using lipases . Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to assess conformational stability .

- Docking Studies : For biological applications, model interactions with target enzymes (e.g., bacterial transpeptidases) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activity data for oxazolidinone derivatives?

- Methodological Answer :

- Data Normalization : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 29213) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to compare published IC values. Address outliers by re-evaluating experimental conditions (e.g., pH, solvent) .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., vinyl vs. ethyl groups) with bioactivity using QSAR models .

Q. What advanced techniques are used to study degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed oxazolidinones) in simulated environmental matrices (soil/water) .

- Microspectroscopic Imaging : Analyze adsorption on indoor surfaces (e.g., silica or cellulose) using AFM-IR (Atomic Force Microscopy-Infrared Spectroscopy) to study nanoscale interactions .

- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and monitor decomposition kinetics via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.